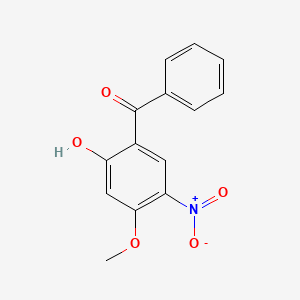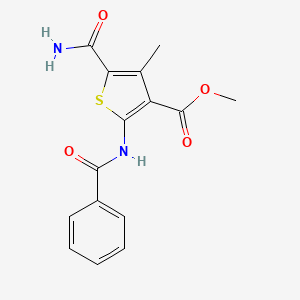![molecular formula C13H15N3O3S B5761800 N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide, also known as DT-010, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide exerts its therapeutic effects by targeting various signaling pathways and molecular targets. In cancer cells, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Moreover, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In neurodegenerative diseases, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. Additionally, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide improves glucose metabolism and insulin sensitivity by activating the AMPK signaling pathway and inhibiting the mTOR signaling pathway.
Biochemical and Physiological Effects:
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has been shown to have several biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer cells, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurodegenerative diseases, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide reduces oxidative stress and inflammation, protects against neuronal damage, and improves cognitive function. Moreover, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide improves glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. Moreover, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. Moreover, future studies should focus on elucidating the molecular mechanisms underlying the therapeutic effects of N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide in various diseases. Furthermore, the development of novel formulations and delivery systems for N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide could improve its solubility and bioavailability, making it a more effective therapeutic agent. Finally, the identification of biomarkers that can predict the response to N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide treatment could help to personalize therapy and improve patient outcomes.
Synthesemethoden
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide is synthesized using a multi-step process, which involves the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride to obtain 2-(4-methoxybenzoyl)-4,5-dihydrothiazole. The subsequent reaction of this intermediate with N-methyl-N-(trimethylsilyl)acetamide and trifluoroacetic acid yields the final product, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and diabetes. Several studies have demonstrated that N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide exhibits potent anti-cancer activity by inhibiting the proliferation and inducing apoptosis of cancer cells. Moreover, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Eigenschaften
IUPAC Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)12(18)15-8-11(17)16-13-14-6-7-20-13/h2-5H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELLEKMMAOHDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)



![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)